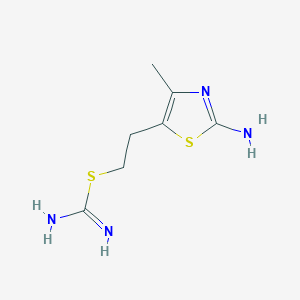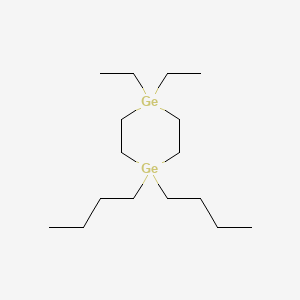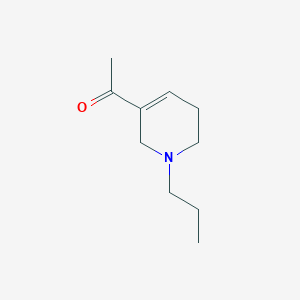
Bis(1-cyanobutyl) butyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-cyanobutyl) butyl phosphate is an organic compound with the molecular formula C14H25N2O4P It is a phosphoric acid ester, where the phosphate group is bonded to two 1-cyanobutyl groups and one butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-cyanobutyl) butyl phosphate typically involves the reaction of phosphoric acid with 1-cyanobutyl alcohol and butyl alcohol. The reaction is carried out under controlled conditions to ensure the correct esterification of the phosphate group. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to maintain consistent quality and high yield. The raw materials, including phosphoric acid, 1-cyanobutyl alcohol, and butyl alcohol, are fed into a reactor where the esterification reaction takes place. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-cyanobutyl) butyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may lead to the formation of phosphine derivatives.
Substitution: The cyanobutyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(1-cyanobutyl) butyl phosphate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Bis(1-cyanobutyl) butyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with metal ions and other positively charged species, influencing various biochemical pathways. The cyanobutyl and butyl groups may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,4-di-tert-butylphenyl) phosphate
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
Uniqueness
Bis(1-cyanobutyl) butyl phosphate is unique due to the presence of the cyanobutyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, setting it apart from other similar phosphorus-containing compounds.
Eigenschaften
CAS-Nummer |
73972-72-2 |
|---|---|
Molekularformel |
C14H25N2O4P |
Molekulargewicht |
316.33 g/mol |
IUPAC-Name |
butyl bis(1-cyanobutyl) phosphate |
InChI |
InChI=1S/C14H25N2O4P/c1-4-7-10-18-21(17,19-13(11-15)8-5-2)20-14(12-16)9-6-3/h13-14H,4-10H2,1-3H3 |
InChI-Schlüssel |
FEFCSDMBHZAGJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OC(CCC)C#N)OC(CCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



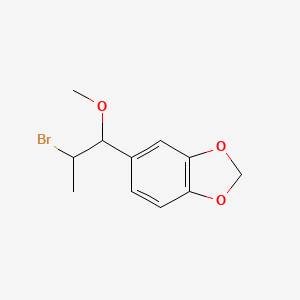
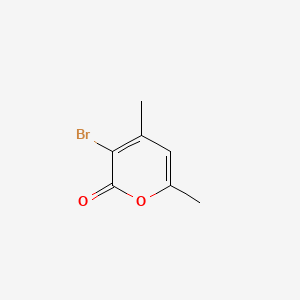
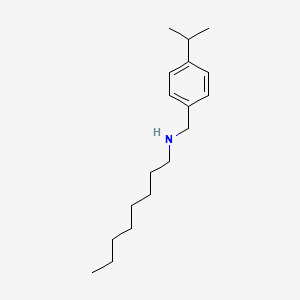
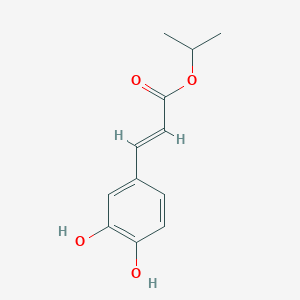
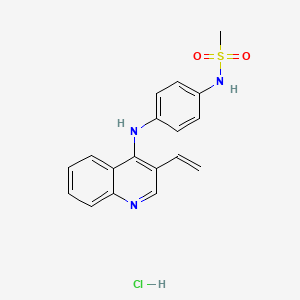

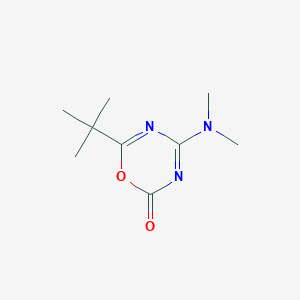
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
